molecular formula C10H9BBrNO2 B14071642 (2-Bromo-4-(1H-pyrrol-1-yl)phenyl)boronic acid

(2-Bromo-4-(1H-pyrrol-1-yl)phenyl)boronic acid

Cat. No.: B14071642
M. Wt: 265.90 g/mol
InChI Key: XYESQELEKJPQHI-UHFFFAOYSA-N
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Description

(2-Bromo-4-(1H-pyrrol-1-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a bromine atom and a pyrrole moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-(1H-pyrrol-1-yl)phenyl)boronic acid typically involves the following steps:

    Bromination: The starting material, 4-(1H-pyrrol-1-yl)phenylboronic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and purification would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-(1H-pyrrol-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and is highly efficient for forming carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Derivatives: Formed through nucleophilic substitution of the bromine atom.

Scientific Research Applications

(2-Bromo-4-(1H-pyrrol-1-yl)phenyl)boronic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

    Biological Research: Potential use in the development of probes and sensors for biological applications.

Mechanism of Action

The mechanism of action of (2-Bromo-4-(1H-pyrrol-1-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the bromine and pyrrole substituents, making it less versatile in certain reactions.

    4-(1H-Pyrrol-1-yl)phenylboronic Acid: Lacks the bromine substituent, which can limit its reactivity in certain substitution reactions.

    2-Bromo-4-(1H-pyrazol-1-yl)phenylboronic Acid: Similar structure but with a pyrazole moiety instead of pyrrole, which can affect its reactivity and applications.

Uniqueness

(2-Bromo-4-(1H-pyrrol-1-yl)phenyl)boronic acid is unique due to the presence of both bromine and pyrrole substituents, which enhance its reactivity and versatility in various chemical reactions, particularly in Suzuki-Miyaura coupling.

This compound’s unique structure and reactivity make it a valuable tool in organic synthesis and various scientific research applications.

Properties

Molecular Formula

C10H9BBrNO2

Molecular Weight

265.90 g/mol

IUPAC Name

(2-bromo-4-pyrrol-1-ylphenyl)boronic acid

InChI

InChI=1S/C10H9BBrNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h1-7,14-15H

InChI Key

XYESQELEKJPQHI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2C=CC=C2)Br)(O)O

Origin of Product

United States

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